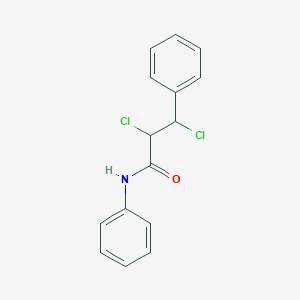

2,3-dichloro-N,3-diphenyl-propanamide

Description

2,3-Dichloro-N,3-diphenyl-propanamide is a chloro-substituted amide featuring two phenyl groups and two chlorine atoms on the propanamide backbone. Chlorinated amides are often explored for agrochemical and pharmaceutical applications due to chlorine’s electronegativity and ability to enhance binding interactions .

Properties

CAS No. |

74305-72-9 |

|---|---|

Molecular Formula |

C15H13Cl2NO |

Molecular Weight |

294.2 g/mol |

IUPAC Name |

2,3-dichloro-N,3-diphenylpropanamide |

InChI |

InChI=1S/C15H13Cl2NO/c16-13(11-7-3-1-4-8-11)14(17)15(19)18-12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19) |

InChI Key |

AYWPPYCERLDJTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)NC2=CC=CC=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation via Chloropropanoyl Chloride and Diphenylamine

One of the most reliable methods involves the reaction of 2-chloropropanoyl chloride with diphenylamine under basic conditions to form the corresponding amide intermediate, which can then be further chlorinated to introduce the second chlorine atom.

Step 1: Formation of 2-chloropropanoyl chloride

Commercially available or synthesized from propionic acid derivatives, 2-chloropropanoyl chloride serves as the acylating agent.

Step 2: Amide formation

Diphenylamine is reacted with 2-chloropropanoyl chloride in an organic solvent such as dichloromethane, in the presence of a base like triethylamine to neutralize the generated HCl. This reaction proceeds at room temperature over 16 hours, yielding N,N-diphenyl-2-chloropropanamide with a high yield (~92%) and purity, as confirmed by IR and NMR spectroscopy.

Step 3: Introduction of the second chlorine atom

The second chlorine atom at the 3-position can be introduced via chlorination reactions, often using chlorine gas or other chlorinating agents under controlled conditions.

Reaction Scheme Summary:

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Propionic acid derivative + SOCl2 | Standard acyl chloride synthesis | 2-chloropropanoyl chloride | - |

| 2 | 2-chloropropanoyl chloride + Diphenylamine + Triethylamine | DCM, RT, 16 h | N,N-diphenyl-2-chloropropanamide | 92 |

| 3 | N,N-diphenyl-2-chloropropanamide + Chlorine gas | Controlled chlorination | 2,3-dichloro-N,3-diphenyl-propanamide | Variable |

Chlorination Using Dry Chlorine Gas and Hydrogen Chloride

Comparative Data Table of Preparation Methods

Analytical Data and Characterization

- Infrared Spectroscopy (IR): Characteristic amide carbonyl absorption around 1678 cm⁻¹ and NH stretching bands near 3050–3270 cm⁻¹ confirm amide formation.

- Nuclear Magnetic Resonance (NMR): Proton NMR shows signals for the methyl group adjacent to the carbonyl (doublet around 1.67 ppm), methine protons (quartet near 4.5 ppm), and aromatic protons (7.2–7.4 ppm multiplets).

- Melting Points: The diphenyl-substituted amides typically exhibit melting points in the range of 60–80 °C, depending on purity and substitution pattern.

- Purity and Yield: The methods cited report yields from 73% to 92%, with high purity confirmed by spectroscopic methods and chromatographic analysis.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N,3-diphenyl-propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-dichloro-N,3-diphenyl-propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N,3-diphenyl-propanamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Dichlorophenyl Propanamides

Key Observations :

Chlorinated Propanamides with Varied Amine Groups

Key Observations :

Complex Aromatic Substitutions

Key Observations :

- Bulky groups like benzoylphenyl () increase molecular weight and may improve receptor affinity but reduce solubility.

- Aminophenyl substituents () offer sites for chemical modifications, expanding functional versatility.

Structural and Functional Insights

- Chlorine Positioning : 2,3-dichloro substitution may induce electronic effects (e.g., electron withdrawal) that stabilize the amide bond or enhance electrophilic reactivity .

- Phenyl vs.

- Hydrogen Bonding : Amide groups facilitate intermolecular interactions (N–H⋯O), as seen in dichloro-N-phenylacetamides, which form crystalline networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.